

K-Ras(G12C) inhibitor 6 chemical properties and structure

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Compound of Interest

Compound Name: K-Ras(G12C) inhibitor 6

Cat. No.: B15614588

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An in-depth analysis of the chemical properties, structure, and associated experimental methodologies for the pioneering K-Ras(G12C) inhibitor, compound 6, is presented for researchers and professionals in drug development. This compound, a key subject of early research into covalent inhibitors targeting the G12C mutation in K-Ras, has laid the groundwork for subsequent therapeutic developments.

Chemical Properties and Structure

K-Ras(G12C) inhibitor 6 is characterized by its specific chemical features that enable it to covalently bind to the mutant cysteine residue in the K-Ras protein. Its properties are summarized below.

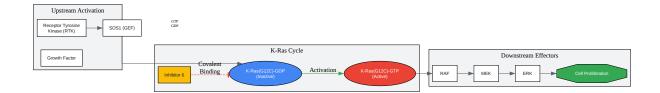


Property	Value
IUPAC Name	6-chloro-7-((4-(2,6-dichloro-3,5-dimethoxyphenyl)piperazin-1-yl)methyl)-4-methyl-2H-benzo[b]oxazin-3(4H)-one
Molecular Formula	C26H28Cl3N3O4
Molecular Weight	568.88 g/mol
SMILES	CN1C(=O)CC2=C(C=C(CI)C(=C2)CN3CCN(CC 3)C4=C(C=C(OC)C=C4CI)CI)OC1=O
InChI Key	InChI=1S/C26H28Cl3N3O4/c1-30-24(34)12-36- 23-11-19(28)20(10-21(23)35-25(30)33)13-32- 14-16-31(17-15-32)18-8-22(33-2)9-26(29)7-27

Signaling Pathway of K-Ras and Inhibition by Compound 6

The K-Ras protein is a critical node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like RAF-MEK-ERK, which promotes cell proliferation. Inhibitor 6 targets the mutant cysteine-12, covalently binding to it and locking the K-Ras protein in an inactive state, thereby inhibiting downstream signaling.





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K-Ras(G12C) signaling pathway and mechanism of action for inhibitor 6.

Experimental Protocols

The evaluation of **K-Ras(G12C) inhibitor 6** involves several key experimental procedures to determine its efficacy and mechanism of action.

K-Ras(G12C) Protein Expression and Purification

- Gene Construct: The human K-Ras gene (residues 1-169) with a G12C mutation is cloned into a pET-21b vector, which includes a C-terminal His6-tag for purification.
- Protein Expression: The vector is transformed into E. coli BL21(DE3) cells. The cells are
 cultured in LB medium at 37°C until an OD600 of 0.6-0.8 is reached. Protein expression is
 then induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is
 incubated overnight at 18°C.
- Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM MgCl2, 10 µM GDP, and protease inhibitors). The cells are lysed by sonication.
- Purification: The lysate is cleared by centrifugation, and the supernatant containing the His6tagged K-Ras(G12C) is loaded onto a Ni-NTA affinity column. The column is washed with a



wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with an elution buffer (lysis buffer with 250 mM imidazole).

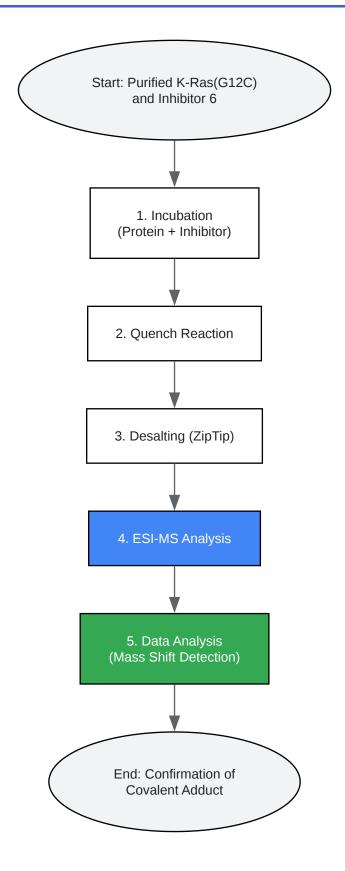
 Final Purification: The eluted protein is further purified by size-exclusion chromatography using a Superdex 75 column equilibrated with a storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, and 1 mM DTT). The purity of the protein is assessed by SDS-PAGE.

Mass Spectrometry Assay for Covalent Modification

This assay confirms the covalent binding of inhibitor 6 to the cysteine-12 residue of K-Ras(G12C).

- Incubation: Purified K-Ras(G12C) protein (typically at a concentration of 5-10 μM) is incubated with a molar excess (e.g., 10-fold) of inhibitor 6 in the assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2) for a specified time (e.g., 1-2 hours) at room temperature.
- Sample Preparation: The reaction is quenched, and the protein is denatured. The sample is then desalted using a C4 ZipTip.
- Mass Spectrometry Analysis: The molecular weight of the protein-inhibitor adduct is determined using electrospray ionization mass spectrometry (ESI-MS). A mass shift corresponding to the molecular weight of inhibitor 6 confirms the covalent modification.





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Workflow for mass spectrometry-based confirmation of covalent binding.



Cellular Activity Assay

The inhibitory effect of compound 6 on K-Ras signaling in a cellular context is often assessed by monitoring the phosphorylation of downstream effectors like ERK.

- Cell Culture: A human cancer cell line harboring the K-Ras(G12C) mutation (e.g., NCI-H358 lung adenocarcinoma) is cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) at 37°C in a 5% CO2 incubator.
- Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of inhibitor 6 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
- Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Western Blotting: The protein concentration of the lysates is determined using a BCA assay.
 Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A loading control, such as β-actin, is also probed.
- Detection and Analysis: The membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
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